![molecular formula C7H4N4O4 B2499222 5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1260384-10-8](/img/structure/B2499222.png)
5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the nitration of pyrazolo[3,4-b]pyridine derivatives. One common method includes the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with nitric acid under controlled conditions to introduce the nitro group at the 5-position . The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include amino derivatives, alcohol derivatives, and various substituted pyrazolo[3,4-b]pyridine compounds .
科学的研究の応用
Medicinal Chemistry
1.1 Antiinflammatory and Analgesic Properties
Research indicates that compounds related to 5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exhibit anti-inflammatory and analgesic effects. These compounds have been identified as phosphodiesterase inhibitors, which are useful in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. The inhibition of phosphodiesterases leads to increased levels of cyclic adenosine monophosphate (cAMP), which helps alleviate inflammation and pain .
1.2 Central Nervous System Effects
The compound also shows potential as a central nervous system depressant. It has been studied for its tranquilizing effects, making it a candidate for treating anxiety and tension states. The pharmacological profile suggests that it may serve as an effective ataractic agent .
Catalytic Applications
2.1 Green Chemistry
This compound can be utilized as a catalyst in green synthesis processes. For instance, it has been employed in the multi-component synthesis of pyrazolo[3,4-b]quinolinones using environmentally friendly methods. This synthesis showcases the compound's ability to facilitate reactions under mild conditions while achieving high yields (84–98%) of the desired products .
Material Science
3.1 Synthesis of Novel Materials
The structural characteristics of this compound allow it to serve as a building block in the synthesis of novel materials with unique electronic and optical properties. Its incorporation into polymer matrices or composite materials could enhance their functionality for applications in electronics or photonics.
Case Studies and Research Findings
作用機序
The mechanism of action of 5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves the inhibition of specific kinases, such as TRKs. These kinases play a crucial role in signal transduction pathways that regulate cell growth and survival. By inhibiting these kinases, the compound can disrupt these pathways, leading to reduced cell proliferation and increased cell death in cancer cells .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridine: The parent compound without the nitro and carboxylic acid groups.
5-amino-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: A derivative with an amino group instead of a nitro group.
5-nitro-2H-pyrazolo[3,4-b]pyridine: A derivative without the carboxylic acid group.
Uniqueness
5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which contribute to its distinct chemical reactivity and biological activity.
生物活性
5-Nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure, featuring both a nitro and a carboxylic acid group, contributes to its diverse chemical reactivity and biological efficacy.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₇H₄N₄O₄
- Molecular Weight : 208.13 g/mol
- CAS Number : 1260384-10-8
Synthesis
The synthesis of this compound typically involves the nitration of pyrazolo[3,4-b]pyridine derivatives. One common method includes the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with nitric acid under controlled conditions to introduce the nitro group at the 5-position.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including A549 human lung adenocarcinoma cells. Research indicates that it may act as a kinase inhibitor targeting tropomyosin receptor kinases (TRKs), which are crucial in regulating cell growth and survival pathways .
Case Study: Anticancer Efficacy
In a comparative study, compounds similar to this compound were assessed for their cytotoxic effects on A549 cells using an MTT assay. The results indicated that this compound reduced cell viability significantly compared to controls, suggesting its potential as a chemotherapeutic agent. Notably, it exhibited lower cytotoxicity towards non-cancerous cells, indicating a degree of selectivity that is desirable in cancer therapeutics .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown promising activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. This highlights its potential utility in treating infections caused by resistant pathogens .
Antimicrobial Screening Results
Compound | Activity Against | Resistance Type |
---|---|---|
This compound | Staphylococcus aureus | Linezolid-resistant |
Novel derivatives | Klebsiella pneumoniae, Pseudomonas aeruginosa | Carbapenem-resistant |
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases. By interfering with signal transduction pathways essential for tumor growth and survival, the compound can induce apoptosis in cancer cells while sparing normal cells to some extent. This selective action is critical for minimizing side effects commonly associated with traditional chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with nitro-substituted aldehydes or ketones. A general procedure includes:
- Reacting 5-aminopyrazole with β-keto esters or aldehydes under acidic conditions (e.g., acetic acid or H2SO4) .
- Introducing the nitro group via nitration at the pyridine ring using HNO3/H2SO4, requiring careful temperature control (0–5°C) to avoid over-nitration .
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Optimization involves adjusting stoichiometry (1:1.2 molar ratio of pyrazole to aldehyde) and reaction time (12–24 hrs). Monitor intermediates via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the purity and structural integrity of this compound be validated?
- Purity analysis : Use HPLC (95:5 acetonitrile/0.1% TFA in water, 1.0 mL/min flow rate) or LC-MS to detect impurities (<5% threshold) .
- Structural confirmation :
- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric NO2 stretch ~1530 cm⁻¹) .
- NMR : 1H NMR (DMSO-d6) should show pyrazole proton (δ 8.2–8.5 ppm) and carboxylic acid proton (δ 13.1 ppm) .
- Elemental analysis : Match calculated vs. observed C, H, N, O percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How do electronic effects of the nitro group influence the compound’s reactivity in further functionalization?
The nitro group is a strong electron-withdrawing group, which:
- Deactivates the pyridine ring, making electrophilic substitution (e.g., halogenation) challenging. Use directing groups (e.g., methyl at position 1) to enhance regioselectivity .
- Facilitates nucleophilic aromatic substitution (e.g., replacing nitro with amine groups under H2/Pd-C catalysis) .
- Stabilizes intermediates in cross-coupling reactions (Suzuki-Miyaura) by increasing conjugation .
Contradictory data on nitro group stability under basic conditions can arise; mitigate by using inert atmospheres (N2/Ar) and low temperatures .
Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[3,4-b]pyridine derivatives?
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine) to minimize variability .
- Solubility adjustments : Improve aqueous solubility via salt formation (e.g., sodium or potassium salts of the carboxylic acid) .
- Metabolic stability testing : Compare half-life (t1/2) in microsomal assays (human liver microsomes, NADPH regeneration system) to identify degradation pathways .
Q. How can computational methods predict the binding affinity of this compound to target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with protein structures (PDB ID: e.g., 2SRC for Src kinase). Focus on hydrogen bonding between the carboxylic acid and kinase active sites .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ constants) with IC50 values from biological assays .
- MD simulations : Analyze stability of ligand-protein complexes (100 ns trajectories) using GROMACS to assess binding free energy (MM-PBSA method) .
Q. Methodological Challenges and Solutions
Q. What are the best practices for handling the nitro group’s thermal instability during synthesis?
- Low-temperature nitration : Perform reactions at 0–5°C with dropwise addition of HNO3 to prevent exothermic decomposition .
- Alternative nitration agents : Use acetyl nitrate (AcONO2) for milder conditions .
- Monitor decomposition : Track nitro group integrity via FT-IR (1530 cm⁻¹ peak) and adjust reaction time accordingly .
Q. How to address low yields in cyclocondensation steps for pyrazolo[3,4-b]pyridine cores?
- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yields (20–30% increase) by enhancing thermal efficiency .
- Catalyst optimization : Employ p-toluenesulfonic acid (PTSA) instead of H2SO4 to reduce side reactions .
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
特性
IUPAC Name |
5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-7(13)5-4-1-3(11(14)15)2-8-6(4)10-9-5/h1-2H,(H,12,13)(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRZBWRXRGSIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。